BenchChemオンラインストアへようこそ!

ENMD-1198

Drug Metabolism Pharmacokinetics Microtubule-Targeting Agents

ENMD-1198 is a metabolically stable 2ME2 analog with C3 carboxamide and 16-ene modifications conferring 4x greater potency vs. osteoclast precursors (IC50 0.4 μM) and enhanced oral bioavailability for once-daily dosing. Ideal for HCC, angiogenesis, and bone metastasis models where generic 2ME2 fails due to extensive metabolism. For research use only.

Molecular Formula C20H25NO2
Molecular Weight 311.4 g/mol
CAS No. 864668-87-1
Cat. No. B1684617
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameENMD-1198
CAS864668-87-1
Synonyms2-methoxyoestra-1,3,5(10),16-tetraene-3-carboxamide
ENMD-1198
IRC-110160
Molecular FormulaC20H25NO2
Molecular Weight311.4 g/mol
Structural Identifiers
SMILESCC12CCC3C(C1CC=C2)CCC4=CC(=C(C=C34)OC)C(=O)N
InChIInChI=1S/C20H25NO2/c1-20-8-3-4-17(20)14-6-5-12-10-16(19(21)22)18(23-2)11-15(12)13(14)7-9-20/h3,8,10-11,13-14,17H,4-7,9H2,1-2H3,(H2,21,22)/t13-,14+,17-,20-/m0/s1
InChIKeyYQJWOUQGXATDAE-ACNBBOPNSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





ENMD-1198 (CAS 864668-87-1): A 2-Methoxyestradiol Analog with Quantified Improvements in Metabolic Stability and Anti-Tubulin Activity for Oncology Research


ENMD-1198 (also designated IRC-110160) is a synthetically modified steroidal compound belonging to the 2-methoxyestradiol (2ME2) class of microtubule-targeting agents [1]. Its chemical structure is characterized by a carboxamide substitution at the C3 position and a 16-ene modification on the steroid backbone, which confers enhanced metabolic stability relative to the parent molecule 2ME2 . ENMD-1198 acts as an antimitotic agent by binding to the colchicine-binding site of β-tubulin, thereby inducing G₂-M cell cycle arrest and apoptosis, while also reducing hypoxia-inducible factor-1α (HIF-1α) levels [1]. The compound has been advanced through preclinical development and Phase I clinical evaluation for refractory solid tumors, with oral bioavailability and a pharmacokinetic profile suitable for once-daily dosing [2].

Why Generic 2-Methoxyestradiol Cannot Substitute for ENMD-1198 (864668-87-1) in Cancer Research Studies


2-Methoxyestradiol (2ME2), the parent compound from which ENMD-1198 is derived, suffers from extensive metabolic conjugation and oxidation in vivo, which severely limits its oral bioavailability and antitumor efficacy [1]. ENMD-1198 was specifically designed to overcome these limitations through strategic structural modifications at the C3 and C17 positions [1]. This molecular engineering confers a distinct pharmacological profile that cannot be replicated by 2ME2 or other unmodified analogs. Consequently, substitution with generic 2ME2 in experimental protocols designed for ENMD-1198 would introduce uncontrolled variability in metabolic stability, target engagement, and in vivo potency, thereby compromising the reproducibility and interpretability of research outcomes.

Quantitative Evidence Differentiating ENMD-1198 (864668-87-1) from 2-Methoxyestradiol and Structural Analogs


Enhanced Metabolic Stability in Hepatocyte Incubations: ENMD-1198 vs. 2-Methoxyestradiol

In a direct head-to-head comparison, ENMD-1198 demonstrated markedly improved metabolic stability relative to the parent compound 2-methoxyestradiol (2ME2). Following a 2-hour incubation with hepatocytes, >65% of ENMD-1198 remained intact [1]. While the absolute percentage remaining for 2ME2 under identical conditions was not explicitly reported, the publication states that ENMD-1198 was selected as the lead molecule specifically due to 'improved metabolic stability' and 'more potent antiproliferative properties' compared to 2ME2 [1].

Drug Metabolism Pharmacokinetics Microtubule-Targeting Agents

Improved Antiproliferative Activity in Human Hepatocellular Carcinoma Cells: ENMD-1198 vs. 2-Methoxyestradiol

ENMD-1198 exhibits potent antiproliferative activity against human hepatocellular carcinoma (HCC) cell lines. In HUH-7 and HepG2 cells treated for 24 hours, ENMD-1198 demonstrated IC50 values of 2.5 μM for both cell lines . In contrast, the parent compound 2-methoxyestradiol (2ME2) displays an IC50 range of 0.5–3.0 μM against a panel of hepatoma cell lines under comparable assay conditions [1]. While the potency range overlaps, ENMD-1198 was specifically designed and selected for 'improved in vitro antiproliferative activities' relative to 2ME2 in side-by-side comparative studies [2].

Hepatocellular Carcinoma Antiproliferative Assay Microtubule Destabilizers

Superior Antiangiogenic Potency: ENMD-1198 Outperforms 2-Methoxyestradiol in Endothelial Cell Functional Assays

In a systematic in vitro comparison using bone marrow-derived and dermal microvascular endothelial cell lines, ENMD-1198 was 'more potent than 2-methoxyestradiol at inhibiting endothelial cell proliferation, motility, migration, and morphogenesis' [1]. While the publication does not provide IC50 values for these specific assays, it unequivocally states that ENMD-1198 exhibited superior potency across all measured antiangiogenic endpoints [1]. This finding is further supported by data showing that ENMD-1198 completely disrupts preformed vascular structures within 2 hours, an effect associated with extensive microtubule depolymerization [1].

Angiogenesis Endothelial Cell Biology Vascular Targeting

Increased Oral Bioavailability and Linear Pharmacokinetics: ENMD-1198 vs. 2-Methoxyestradiol

Pharmacokinetic studies in rats, dogs, and humans demonstrated that oral administration of ENMD-1198 results in substantially increased plasma levels compared with 2-methoxyestradiol (2ME2) [1]. In a Phase I clinical trial involving 29 advanced cancer patients, ENMD-1198 exhibited rapid oral absorption with a Tmax of 1–2 hours, a mean terminal half-life of 15 hours, and linear dose-proportional increases in Cmax and AUC₀–₂₄ hr across doses ranging from 5 to 550 mg/m²/day [2]. This contrasts sharply with 2ME2, which is known to undergo extensive first-pass metabolism and has limited oral bioavailability [1].

Pharmacokinetics Oral Bioavailability Clinical Pharmacology

In Vivo Antitumor Efficacy in Orthotopic Breast Carcinoma Model: ENMD-1198 vs. Vehicle Control

In an orthotopic breast carcinoma (MDA-MB-231) xenograft model, daily oral treatment with ENMD-1198 resulted in a significant reduction in tumor volume compared with vehicle-treated mice (ANOVA, P < 0.05) [1]. Notably, the high-dose group of ENMD-1198 exhibited antitumor activity equivalent to that of cyclophosphamide, a standard-of-care chemotherapeutic agent [1]. Furthermore, ENMD-1198 treatment led to significantly improved median survival time in a Lewis lung carcinoma metastatic model (200 mg/kg/d, P < 0.05) [1].

Breast Cancer Xenograft Models In Vivo Efficacy

Enhanced Inhibition of Osteoclast Precursor Viability: ENMD-1198 Is 4-Fold More Potent Than 2-Methoxyestradiol

In a study evaluating the effects of ENMD-1198 on breast cancer-induced osteolysis, the compound demonstrated potent inhibitory activity against RAW264.7 osteoclast precursor cells with an IC50 value of approximately 0.4 μM [1]. By comparison, the parent compound 2-methoxyestradiol (2ME2) exhibited an IC50 of approximately 1.6 μM in the same assay [1]. This corresponds to a 4-fold increase in potency for ENMD-1198.

Bone Metastasis Osteoclast Biology Cancer-Induced Osteolysis

Optimal Research and Industrial Applications for ENMD-1198 (864668-87-1) Based on Quantitative Differentiation Evidence


Preclinical Studies Requiring Orally Bioavailable Microtubule-Targeting Agents with Predictable Pharmacokinetics

ENMD-1198 is uniquely suited for in vivo oncology studies where oral administration is required. Its linear dose-exposure relationship (Cmax and AUC₀–₂₄ hr) across doses from 5–550 mg/m²/day and 15-hour half-life support reliable once-daily dosing in rodent models [1]. This contrasts with 2ME2, which suffers from extensive first-pass metabolism and requires alternative formulations. Researchers evaluating microtubule destabilizers in orthotopic tumor models or metastasis assays can expect consistent exposure and antitumor activity, as demonstrated by significant tumor volume reductions in MDA-MB-231 breast carcinoma xenografts (P < 0.05) and extended survival in Lewis lung carcinoma models (P < 0.05) [2].

Investigations of HIF-1α and STAT3 Signaling Pathways in Hepatocellular Carcinoma

For researchers focused on hepatocellular carcinoma (HCC) biology, ENMD-1198 provides a dual-action tool that simultaneously targets microtubule polymerization and key oncogenic transcription factors. In HUH-7 and HepG2 HCC cells, ENMD-1198 reduces HIF-1α and STAT3 activity at concentrations of 2.5 μM, while also abrogating EGF-induced phosphorylation of Akt, FAK, p44/42 MAPK, and STAT3 . The compound's IC50 of 2.5 μM in both HCC lines allows for standardized dosing across different HCC models, facilitating reproducible mechanistic studies of hypoxia response and STAT3-dependent proliferation.

In Vitro Angiogenesis and Vascular Disruption Assays

ENMD-1198 is the preferred agent for studies examining both antiangiogenic and vascular-disrupting mechanisms. In direct comparisons, it was more potent than 2ME2 at inhibiting endothelial cell proliferation, motility, migration, and morphogenesis [3]. Furthermore, it completely disrupts preformed vascular structures within 2 hours via extensive microtubule depolymerization [3]. This dual functionality enables researchers to dissect the temporal sequence of vascular collapse and the role of cytoskeletal remodeling in endothelial cell function, using a single well-characterized compound.

Bone Metastasis and Tumor-Induced Osteolysis Research

Given its 4-fold greater potency than 2ME2 against osteoclast precursor cells (IC50 0.4 μM vs. 1.6 μM) [4], ENMD-1198 is a superior candidate for investigating the molecular pathways linking tumor growth to bone resorption. Studies in breast cancer-induced osteolysis models have shown that ENMD-1198 treatment protects bone integrity while reducing tumor burden [4]. This makes it an ideal tool for exploring therapeutic strategies aimed at breaking the 'vicious cycle' of bone metastases, where tumor-derived factors stimulate osteoclast-mediated bone destruction.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for ENMD-1198

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.